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Compound of Interest

Compound Name:
4-Chloro-2-

(methylsulfinyl)pyrimidine

CAS No.: 97229-10-2

Cat. No.: B13658647

Get Quote

The "Regioselectivity Switch" in Heterocyclic
Synthesis
Executive Summary
4-Chloro-2-(methylsulfinyl)pyrimidine (CAS 97229-10-2) is a specialized electrophile that

solves a persistent challenge in medicinal chemistry: the regioselective functionalization of the

pyrimidine ring.

While standard electrophiles like 2,4-dichloropyrimidine favor nucleophilic attack at the C4

position, the introduction of the methylsulfinyl group at C2 inverts this reactivity profile. This

molecule functions as a "reactivity switch," activating the C2 position for nucleophilic

displacement (S_NAr) while preserving the C4-chloride for subsequent cross-coupling or

substitution. This orthogonal reactivity is critical for synthesizing complex kinase inhibitors (e.g.,

CDK, KDR antagonists) where specific 2-amino-4-substituted motifs are required.
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Property Specification Notes

Appearance White to pale yellow solid Crystalline powder

Melting Point 118–122 °C
Sharp melting range indicates

high purity

Solubility DCM, Chloroform, DMSO
Poor solubility in non-polar

alkanes

Stability Moisture Sensitive
Hygroscopic; store at 2–8°C

under inert gas

Reactivity High (C2-Electrophile)
Sulfinyl group is a potent

leaving group (LG)

Handling Advisory: Unlike its sulfide precursor, the sulfoxide is thermally sensitive. Avoid

prolonged heating above 60°C during workup to prevent disproportionation or Pummerer-type

rearrangements.

The Core Mechanism: Regioselectivity Inversion
The strategic value of 4-Chloro-2-(methylsulfinyl)pyrimidine lies in its ability to override the

intrinsic electronic bias of the pyrimidine ring.

Standard Bias (2,4-Dichloropyrimidine): Nucleophiles attack C4 preferentially. The nitrogen

atoms at positions 1 and 3 render C4 highly electrophilic (para-like conjugation).

Inverted Bias (2-Sulfinyl-4-chloropyrimidine): The methylsulfinyl group at C2 is a significantly

better leaving group (

) than chloride. Furthermore, the sulfinyl group is strongly electron-withdrawing, activating
the C2 position. Consequently, nucleophiles attack C2 preferentially, displacing the sulfoxide
and retaining the C4-chloride.

Visualization: The Reactivity Switch
The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.
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Figure 1: Divergent synthesis pathways. The sulfinyl core (blue) enables access to the "Rare

Isomer" (bottom path) by directing nucleophilic attack to C2, contrasting with the standard C4

attack (top path).

Synthetic Protocols
A. Synthesis of the Core (Oxidation)
Objective: Convert 4-chloro-2-(methylthio)pyrimidine to the sulfinyl derivative without over-

oxidation to the sulfone.

Reagents:

Precursor: 4-Chloro-2-(methylthio)pyrimidine (1.0 equiv)

Oxidant: m-Chloroperbenzoic acid (mCPBA) (1.0–1.1 equiv) OR H₂O₂/Ammonium

Molybdate.

Solvent: Dichloromethane (DCM) (0.1 M concentration).

Step-by-Step Workflow:

Dissolution: Dissolve 4-chloro-2-(methylthio)pyrimidine in anhydrous DCM. Cool to 0°C (ice

bath).

Addition: Add mCPBA portion-wise over 30 minutes. Critical: Maintain temperature <5°C to

prevent over-oxidation to the sulfone (-SO₂Me) or N-oxide formation.

Monitoring: Monitor by TLC (SiO₂; EtOAc/Hexane 1:1). The sulfoxide is significantly more

polar than the sulfide.
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Quench: Once starting material is consumed (approx. 2–4 hours), quench with saturated

aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide).

Isolation: Extract with DCM, dry over MgSO₄, and concentrate in vacuo at <30°C.

Purification: The crude solid is often pure enough (>95%) for the next step. If necessary,

recrystallize from EtOAc/Hexane.

B. Application: Regioselective C2-Amination
Objective: Synthesize a 2-amino-4-chloropyrimidine intermediate.[1]

Reagents:

Substrate: 4-Chloro-2-(methylsulfinyl)pyrimidine (1.0 equiv)

Nucleophile: Primary or Secondary Amine (1.1 equiv)

Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

Solvent: THF or Dioxane (anhydrous).

Step-by-Step Workflow:

Setup: Charge a reaction vessel with the sulfinyl substrate and THF. Cool to 0°C.

Displacement: Add the amine and DIPEA. Stir at 0°C to Room Temperature (RT).

Note: The sulfinyl group is highly reactive; heating is rarely required and may promote side

reactions at C4.

Reaction Check: Conversion is usually rapid (<2 hours).

Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine.

Result: The product is the 2-amino-4-chloropyrimidine. The C4-chloride remains intact,

available for a second S_NAr reaction or Suzuki-Miyaura coupling.
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This scaffold is ubiquitous in the synthesis of Kinase Inhibitors (e.g., CDK4/6, EGFR, KDR).

Many kinase inhibitors require a specific hydrogen-bonding motif at the hinge region, often

provided by a 2-aminopyrimidine moiety.

Case Study Logic:

Target: A molecule with a complex amine at C2 and an aryl group at C4.

Problem: Reacting 2,4-dichloropyrimidine with the complex amine yields the C4-isomer

(wrong regiochemistry).

Solution:

Use 4-Chloro-2-(methylsulfinyl)pyrimidine.[1][2][3][4]

Step 1: React with the complex amine. The sulfinyl group directs the amine exclusively to

C2.

Step 2: Perform a Suzuki coupling on the remaining C4-chloride to install the aryl group.

Workflow Diagram: Kinase Inhibitor Synthesis
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Figure 2: Sequential assembly of kinase inhibitors using the regioselective properties of the

sulfinyl core.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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